6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione is a metabolite of exemestane, a steroidal aromatase inhibitor used in the treatment of estrogen-receptor positive breast cancer . This compound is significant in the field of proteomics research and is known for its molecular formula C20H26O3 and molecular weight of 314.419 .
Chemical Reactions Analysis
6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of steroid metabolism.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: It is studied for its role in the metabolism of exemestane and its potential effects on estrogen levels.
Industry: It is used in the development of new pharmaceuticals and in the quality control of steroidal drugs.
Mechanism of Action
The mechanism of action of 6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione involves its interaction with the aromatase enzyme, inhibiting the conversion of androgens to estrogens. This reduction in estrogen levels is crucial in the treatment of estrogen-receptor positive breast cancer. The molecular targets include the aromatase enzyme and estrogen receptors .
Comparison with Similar Compounds
6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione can be compared with other steroidal aromatase inhibitors and their metabolites, such as:
Exemestane: The parent compound from which this compound is derived.
Anastrozole: A non-steroidal aromatase inhibitor with a different mechanism of action.
Letrozole: Another non-steroidal aromatase inhibitor used in similar therapeutic contexts.
The uniqueness of this compound lies in its specific metabolic pathway and its role as a metabolite of exemestane .
Properties
IUPAC Name |
(6R,8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-19-7-5-13(22)10-17(19)12(11-21)9-14-15-3-4-18(23)20(15,2)8-6-16(14)19/h5,7,10,12,14-16,21H,3-4,6,8-9,11H2,1-2H3/t12-,14-,15-,16-,19+,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXJNUBSBFUTRP-JKNDIDBPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)C=CC34C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H](C4=CC(=O)C=C[C@]34C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474290 |
Source
|
Record name | (6R,8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121021-51-0 |
Source
|
Record name | (6R,8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.